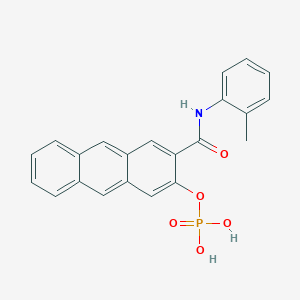

Naphthol as-gr phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H18NO5P |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C22H18NO5P/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27/h2-13H,1H3,(H,23,24)(H2,25,26,27) |

InChI Key |

AODGGAXCSNLSHI-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Naphthol AS-GR Phosphate in Enzyme Histochemistry: Mechanistic Pathways and Protocol Standardization

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The precise spatial localization of enzymatic activity within tissues and cells is a cornerstone of modern histochemistry and biomarker profiling. Naphthol AS-GR phosphate disodium salt (CAS 100929-51-9) serves as a highly specific, dual-modality (chromogenic and fluorogenic) substrate for the detection of acid and alkaline phosphatases[1]. This technical guide elucidates the core biochemical mechanism of this compound, details the simultaneous azo-dye coupling reaction, and provides a self-validating experimental framework to ensure high-fidelity, artifact-free signal generation in diagnostic and research applications.

The Biochemical Imperative: Why Naphthol AS-GR?

Phosphatases catalyze the hydrolysis of phosphomonoesters, regulating critical cellular processes from signal transduction to osteogenesis. Classical substrates often yield soluble products that diffuse away from the site of enzymatic activity, leading to false localization and "diffusion artifacts"[2].

This compound was engineered to solve this spatial resolution problem. The "AS" designation indicates it is an anilide of salicylic acid. When the phosphate group is enzymatically cleaved, the resulting free Naphthol AS-GR derivative is highly lipophilic and substantive to tissue proteins, precipitating almost instantly[3]. Furthermore, the free Naphthol AS-GR possesses an intrinsic, intense green fluorescence, allowing for direct fluorometric analysis if desired[1].

Core Mechanism of Action: Simultaneous Azo-Coupling

While the intrinsic fluorescence of cleaved Naphthol AS-GR is useful, standard brightfield histochemistry relies on the simultaneous azo-dye coupling reaction [3]. This mechanism operates as a self-contained, two-step cascade occurring synchronously within the incubation buffer:

-

Enzymatic Hydrolysis: The target enzyme (e.g., Alkaline Phosphatase) cleaves the

bond of the soluble this compound[2]. -

In Situ Precipitation: The cleavage liberates the highly insoluble Naphthol AS-GR intermediate and inorganic phosphate.

-

Electrophilic Azo-Coupling: Before the intermediate can diffuse, it undergoes an electrophilic aromatic substitution with a dissolved diazonium salt (e.g., Fast Blue BB or Fast Red TR) present in the buffer[3]. This yields a highly stable, deeply colored azo dye precipitate precisely at the site of the enzyme.

Biochemical pathway of this compound cleavage and simultaneous azo-coupling.

Quantitative Signal Profiling

The selection of the Naphthol AS derivative and the corresponding diazonium salt dictates both the colorimetric output and the signal intensity. This compound is uniquely valued for producing a highly specific dark green stain when coupled appropriately[4].

The table below summarizes the comparative signal characteristics of various Naphthol AS derivatives when coupled with standard diazonium salts[3]:

| Substrate Derivative | Diazonium Salt | Resulting Color | Relative Signal Strength |

| Naphthol AS-GR-phosphate (NAGP) | Fast Blue BB | Green | Weak (+) |

| Naphthol AS-MX-phosphate (NAMP) | Fast Blue BB | Blue | Medium (++) |

| Naphthol AS-BI-phosphate (NABP) | Fast Blue BB | Violet | Medium (++) |

| Naphthol AS-MX-phosphate (NAMP) | Fast Red TR | Red | Medium (++) |

Note: While NAGP yields a qualitatively "weaker" brightfield signal compared to MX or BI derivatives, its unique green chromogenic output is critical for multiplexed histochemical assays where red and blue channels are already occupied by other biomarkers[3]. Furthermore, its intense green fluorescence offers a secondary, highly sensitive readout modality[1].

Standardized Experimental Protocol

To ensure high reproducibility and prevent background precipitation, the following protocol outlines the optimal workflow for Alkaline Phosphatase (ALP) localization using this compound.

Reagent Preparation

-

Buffer Formulation: Prepare 0.1 M Tris-HCl buffer, adjusted strictly to pH 9.0 (optimal for ALP activity)[3].

-

Substrate Stock: Dissolve this compound disodium salt in N,N-Dimethylformamide (DMF) to create a concentrated stock solution[5].

-

Working Incubation Medium (Prepare Fresh):

-

To 50 mL of the 0.1 M Tris-HCl buffer, add 25 mg of the chosen diazonium salt (e.g., Fast Blue BB).

-

Add 0.5 mL of the this compound stock solution.

-

Critical Step: Mix thoroughly and filter the solution through a 0.22 µm membrane immediately before use[3].

-

Step-by-Step Workflow

Standardized histochemical workflow for phosphatase detection using this compound.

-

Sample Preparation: Wash adherent cells or tissue sections three times with Phosphate-Buffered Saline (PBS) to remove endogenous inhibitors or serum phosphates[3].

-

Equilibration: Briefly equilibrate the sample in 0.1 M Tris-HCl (pH 9.0) without the substrate.

-

Incubation: Apply the filtered Working Incubation Medium to the sample. Incubate in the dark at room temperature (or 37°C for low-abundance targets) for 15 to 60 minutes. Monitor color development microscopically.

-

Termination: Stop the enzymatic reaction by washing the sample thoroughly with distilled water or PBS (pH 7.4). The shift in pH and removal of substrate halts further dye formation.

-

Mounting: Mount the slides using an aqueous mounting medium. Do not use alcohol-based dehydration or xylene , as the azo dye precipitate is soluble in organic solvents and will be stripped from the tissue.

Causality & Troubleshooting (E-E-A-T Principles)

As a self-validating system, every step in the protocol exists to control a specific physicochemical variable:

-

Why must the working medium be filtered? Diazonium salts are inherently unstable and often contain insoluble stabilizers or degradation products. If unfiltered, these particulates will settle onto the tissue, creating false-positive granular artifacts that mimic true enzymatic localization[3].

-

Why use simultaneous coupling instead of post-coupling? In a post-coupling method, the tissue is incubated with the substrate first, washed, and then exposed to the diazonium salt. Because free Naphthol AS-GR is lipophilic but not covalently bound, it can migrate to adjacent lipid-rich cellular structures during the wash phase, destroying spatial resolution[2]. Simultaneous coupling captures the intermediate the millisecond it is generated.

-

Why avoid organic mounting media? The final azo dye is a non-polar organic molecule. Exposure to ethanol gradients and xylene during traditional coverslipping will dissolve the precipitate, leading to catastrophic signal loss. Aqueous mounting is non-negotiable.

References

- Google Patents.DE19830478A1 - Assay for alkaline phosphatase based on measuring absorption or luminescence of azo dye especially in immunoassays.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DE19830478A1 - Assay for alkaline phosphatase based on measuring absorption or luminescence of azo dye especially in immunoassays - Google Patents [patents.google.com]

- 3. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 4. This compound disodium salt | CAS 100929-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound 100929-51-9 [sigmaaldrich.com]

The Naphthol AS-GR Phosphate Whitepaper: Structural Elucidation and Histochemical Applications

Executive Summary

The precise localization of enzymatic activity within cellular architectures is a cornerstone of modern histochemistry and drug development. Among the arsenal of chromogenic and fluorogenic substrates, Naphthol AS-GR phosphate disodium salt occupies a highly specialized niche. Unlike standard naphthalene-based substrates, Naphthol AS-GR features an extended anthracene core, endowing it with unique photophysical properties—most notably, an intense green fluorescence and the ability to form dark green azo-dye precipitates[1].

This technical guide provides an in-depth analysis of the chemical properties, structural mechanics, and self-validating experimental protocols for utilizing this compound in the detection of acid and alkaline phosphatases (ACP/ALP).

Chemical Identity and Structural Elucidation

While the "Naphthol AS" family is traditionally based on 3-hydroxy-2-naphthoic acid anilides, Naphthol AS-GR deviates significantly from this paradigm. Structural analysis reveals that the core of Naphthol AS-GR is not a naphthalene, but rather an anthracene derivative: specifically, 3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide[2].

The phosphate esterification occurs at the 3-hydroxyl group, rendering the molecule water-soluble. Upon enzymatic cleavage of this phosphate group, the highly hydrophobic anthracene-anilide core is liberated.

Causality of Structural Design

-

Extended

-Conjugation: The three-ring anthracene system lowers the HOMO-LUMO gap compared to two-ring naphthalene systems. This shift is responsible for the intense green fluorescence emitted by the cleaved product under UV excitation[1]. -

Steric Bulk and Insolubility: The bulky o-toluidine (2-methylphenyl) group combined with the anthracene core ensures that the hydrolyzed product is extremely insoluble in aqueous environments. This prevents diffusion of the reaction product away from the site of enzymatic activity, ensuring high spatial resolution in tissue sections[3].

Quantitative Chemical Properties

The following table summarizes the core physical and chemical parameters of the substrate necessary for assay formulation and storage[4][5].

| Parameter | Specification |

| Chemical Name | This compound disodium salt |

| CAS Number | 100929-51-9 |

| Molecular Formula | C₂₂H₁₆NO₅PNa₂ |

| Molecular Weight | 451.32 g/mol |

| Appearance | Yellow powder |

| Solubility | 50 mg/mL in Water (Clear to yellow solution) |

| Storage Temperature | -20°C (Protect from light and moisture) |

| Purity | >99% (TLC) |

Mechanistic Principles of the Azo-Coupling Reaction

The histochemical demonstration of phosphatase activity using this compound relies on a simultaneous azo-dye coupling reaction [3]. The mechanism is a self-contained, two-step cascade:

-

Enzymatic Hydrolysis: Alkaline or acid phosphatase cleaves the phosphate ester bond.

-

Electrophilic Aromatic Substitution: The liberated, electron-rich 3-hydroxyanthracene derivative immediately reacts with a co-incubated diazonium salt (e.g., Fast Blue BB) to form a highly colored, insoluble azo dye.

Caption: Enzymatic hydrolysis and simultaneous azo-coupling mechanism of this compound.

Substrate-Salt Combinations and Signal Characteristics

The choice of diazonium salt dictates the final chromogenic output. The table below outlines the expected results when coupling Naphthol AS derivatives with specific salts[3].

| Substrate Derivative | Diazonium Salt | Resulting Color | Signal Strength |

| This compound | Fast Blue BB | Green / Dark Green | Weak (+) to Medium |

| Naphthol AS-MX phosphate | Fast Blue BB | Blue | Medium (++) |

| Naphthol AS-BI phosphate | Fast Blue BB | Violet | Medium (++) |

| Naphthol AS-MX phosphate | Fast Red TR | Red | Medium (++) |

Note: While Naphthol AS-GR yields a weaker chromogenic signal compared to AS-MX, its primary advantage lies in its intense green fluorescence, allowing for dual-modality (brightfield/fluorescent) detection[1].

Self-Validating Experimental Protocol: Phosphatase Localization

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes internal controls and explains the causality behind critical reagent choices for detecting Alkaline Phosphatase (ALP) in tissue sections.

Phase 1: Reagent Preparation

-

Buffer System: 0.1 M Tris-HCl (pH 9.5). Causality: ALP requires a highly basic environment for optimal catalytic turnover.

-

Cofactor Addition: Add 5 mM MgCl₂. Causality: Magnesium ions are essential allosteric activators for alkaline phosphatase; omitting them drastically reduces assay sensitivity[3].

-

Substrate Solution: Dissolve 5 mg this compound in 100 µL N,N-Dimethylformamide (DMF), then add to 10 mL of the Buffer System. Causality: While the disodium salt is water-soluble, pre-dissolving in DMF prevents localized micro-precipitation upon contact with the diazonium salt.

-

Coupling Agent: Add 10 mg Fast Blue BB salt to the solution and filter immediately before use.

Phase 2: Workflow Execution

Caption: Step-by-step experimental workflow for in situ phosphatase detection.

Phase 3: Step-by-Step Methodology & Validation

-

Fixation: Fix cryosections in cold acetone (-20°C) for 5 minutes. Causality: Acetone precipitates proteins without heavily cross-linking them, preserving the delicate tertiary structure of the phosphatase enzyme better than formaldehyde[3].

-

Equilibration: Wash slides

minutes in Tris-HCl (pH 9.5) to adjust the tissue microenvironment. -

Incubation: Apply the filtered Substrate Solution to the sections. Incubate in a dark, humidified chamber at Room Temperature for 15–30 minutes.

-

Self-Validation Control A (Negative): Incubate a parallel slide with Substrate Solution containing 1 mM Levamisole. Causality: Levamisole specifically inhibits endogenous tissue ALP. An absence of signal here validates that the green precipitate on the test slide is genuinely driven by ALP, not non-specific binding.

-

Self-Validation Control B (Blank): Incubate a slide with buffer and Fast Blue BB only (no Naphthol AS-GR).

-

-

Termination: Stop the reaction by washing the slides extensively in 1X PBS (pH 7.4). Causality: Dropping the pH neutralizes ALP activity and washes away unreacted diazonium salts, reducing background noise.

-

Mounting: Mount coverslips using an aqueous mounting medium . Causality: Azo dyes and the liberated anthracene core are soluble in organic solvents (like xylene or ethanol). Using resinous, solvent-based mounting media will dissolve the localized precipitate and destroy the assay results.

-

Analysis: Observe under a brightfield microscope for dark green precipitates, or under a fluorescence microscope (FITC channel) for intense green fluorescence[1].

References

-

PubChemLite. "Naphthol as-gr (C22H17NO2)." Université du Luxembourg. [Link]

Sources

Understanding the Fluorescence and Histochemical Applications of Naphthol AS-GR Phosphate

Executive Summary

Naphthol AS-GR phosphate disodium salt (CAS 100929-51-9) is a highly specialized, dual-modality substrate utilized extensively in biochemical research, histochemistry, and zymography ()[1]. Designed for the precise detection of acid and alkaline phosphatases (ACP and ALP), this compound addresses a fundamental challenge in spatial biology and enzymology: the need for a substrate that yields a highly localized, diffusion-resistant signal. Upon enzymatic cleavage, it generates an intense green fluorescence and can simultaneously be coupled with diazonium salts to form an insoluble, dark green or blue chromogenic precipitate ()[2].

Chemical Properties & Mechanistic Causality

The utility of this compound is rooted in its structural causality. In its native, phosphorylated state, the molecule is highly water-soluble and non-fluorescent. The phosphate monoester group acts as an electron-withdrawing moiety that disrupts the extended pi-conjugation of the naphthol ring system, effectively quenching fluorescence.

When a phosphatase (e.g., alkaline phosphatase at pH 9.2 or acid phosphatase at pH 5.0) hydrolyzes the ester bond, the phosphate group is liberated. This dephosphorylation restores the electron-donating hydroxyl group on the naphthol ring, re-establishing the conjugated pi-system. The resulting product, Naphthol AS-GR, exhibits two critical properties:

-

Intense Green Fluorescence : The molecule absorbs UV/blue light (excitation ~320-340 nm) and emits an intense green fluorescence (>515 nm) ()[3].

-

Extreme Hydrophobicity : Naphthol AS-GR is highly insoluble in aqueous buffers. It precipitates immediately at the site of enzymatic activity. This self-validating feature eliminates diffusion artifacts, ensuring that the fluorescent or chromogenic signal accurately represents the spatial localization of the enzyme ()[4].

Furthermore, the precipitated Naphthol AS-GR can undergo a simultaneous azo-coupling reaction. When a diazonium salt (such as Fast Blue BN) is included in the reaction buffer, it reacts with the electron-rich naphthol ring to form a highly stable, deeply colored azo-dye precipitate[3].

Quantitative Data Summary

To facilitate experimental design, the physicochemical properties of this compound are summarized below:

| Property | Specification |

| Chemical Name | This compound disodium salt |

| CAS Number | 100929-51-9 |

| Molecular Formula | C22H16NNa2O5P |

| Molecular Weight | 451.32 g/mol |

| Appearance | Yellow powder |

| Solubility | Water (50 mg/mL) |

| Fluorescence Emission | Intense Green (>515 nm) |

| Primary Application | Histochemistry, Zymography, Phosphatase Assays |

Pathway Visualization

Fig 1: Mechanism of this compound cleavage and subsequent signal generation.

Experimental Protocol: Self-Validating Alkaline Phosphatase Assay

This protocol outlines a robust methodology for detecting alkaline phosphatase (ALP) activity in tissue sections or electrophoretic gels (zymography)[3]. The protocol is designed as a self-validating system: the inclusion of specific cofactors ensures optimal enzyme kinetics, while the simultaneous coupling method prevents signal diffusion.

Reagents Required:

-

This compound disodium salt (0.2 mg/mL)

-

Fast Blue BN (0.35 mg/mL)

-

Alkaline Phosphatase Buffer: 10 mM Tris-HCl (pH 9.2), 100 mM NaCl, 5 mM MgCl2

-

Optional Control: 1 mM Levamisole (endogenous ALP inhibitor)

Step-by-Step Methodology:

-

Sample Preparation & Equilibration : Fix tissue sections lightly (e.g., 4% paraformaldehyde) to preserve enzyme activity. For zymograms, wash the polyacrylamide gel in distilled water. Equilibrate the sample in Alkaline Phosphatase Buffer for 15 minutes at room temperature.

-

Causality: The pH 9.2 environment and Mg2+ ions are absolute requirements for optimal ALP catalytic function; omitting Mg2+ will result in false negatives.

-

-

Substrate Solution Preparation : Dissolve this compound in a minimal volume of N,N-dimethylformamide (DMF) before bringing it to the final concentration (0.2 mg/mL) in the Alkaline Phosphatase Buffer. Add Fast Blue BN (0.35 mg/mL) immediately before use and filter the solution to remove undissolved particles.

-

Causality: Diazonium salts are light-sensitive and unstable in alkaline solutions; fresh preparation prevents high background staining.

-

-

Incubation : Submerge the sample in the substrate solution and incubate at 37°C in the dark. Monitor the reaction visually or under a UV/blue light source.

-

Causality: The enzyme cleaves the phosphate, yielding the highly insoluble fluorescent Naphthol AS-GR, which immediately couples with Fast Blue BN to form a dark precipitate.

-

-

Termination and Washing : Once the desired signal-to-noise ratio is achieved (typically 15-60 minutes), stop the reaction by washing the sample extensively in PBS (pH 7.4) containing 20 mM EDTA.

-

Causality: EDTA chelates the essential Mg2+ cofactor, instantly halting all ALP enzymatic activity and locking the signal in place.

-

-

Imaging : Record the fluorescence using a time-resolved camera or fluorescence microscope with excitation filters set to 320-340 nm and emission filters >515 nm. Alternatively, capture brightfield images of the chromogenic azo-dye precipitate.

Workflow Visualization

Fig 2: Step-by-step experimental workflow for this compound-based ALP detection.

References

-

Title : Handbook of Detection of Enzymes on Electrophoretic Gels Source : CRC Press / Routledge URL :[Link]

Sources

Advanced Applications of Naphthol AS-GR Phosphate in Phosphatase Detection: A Mechanistic and Methodological Guide

Executive Summary

For drug development professionals and molecular biologists, the precise localization and quantification of phosphatase activity—specifically Acid Phosphatase (ACP) and Alkaline Phosphatase (ALP)—are critical for biomarker validation and spatial transcriptomics. Naphthol AS-GR phosphate disodium (CAS 100929-51-9) represents a highly specialized, dual-modality substrate[1]. Unlike standard chromogenic substrates, this compound offers both intense green fluorescence for kinetic assays and the ability to form highly insoluble azo-dye precipitates for high-resolution histochemistry.

This whitepaper provides an in-depth technical analysis of the biochemical mechanisms, comparative efficacy, and self-validating protocols for utilizing this compound in advanced laboratory workflows.

Core Mechanistic Principles

The detection of phosphatase activity using this compound relies on a two-stage biochemical cascade: Enzymatic Hydrolysis followed by Simultaneous Azo-Dye Coupling [2].

Enzymatic Hydrolysis & Fluorogenesis

Phosphatases catalyze the hydrolytic cleavage of the phosphate ester bond on the Naphthol AS-GR molecule. The causality of the reaction environment is critical: Alkaline phosphatases require a basic environment (pH 8.2–9.5) to deprotonate the active-site serine, whereas acid phosphatases require an acidic environment (pH ~5.0) for optimal proton transfer[2].

Upon cleavage, the highly soluble, non-fluorescent substrate is converted into the free Naphthol AS-GR derivative. This intermediate is highly lipophilic and poorly soluble in aqueous buffers, causing it to immediately precipitate at the site of enzymatic activity. Crucially, this free naphthol derivative exhibits an intense green fluorescence, enabling direct fluorometric quantification prior to any secondary chemical reactions[1].

Simultaneous Azo-Dye Coupling

For brightfield histochemistry or in situ hybridization (ISH), the fluorescent intermediate must be converted into a dark, permanent chromogen. This is achieved by introducing a diazonium salt (e.g., Fast Blue BB or Fast Red TR) into the reaction buffer. The free Naphthol AS-GR undergoes an electrophilic aromatic substitution with the diazonium cation, forming a highly stable, water-insoluble azo-dye precipitate[3]. The rapid kinetics of this coupling prevent the diffusion of the naphthol intermediate, ensuring sharp spatial resolution of the enzyme's location.

Biochemical mechanism of this compound hydrolysis and azo-dye coupling.

Comparative Substrate Analysis

The choice of the naphthol derivative and its paired diazonium salt dictates the final color, signal intensity, and background noise of the assay. Naphthol AS-GR is uniquely suited for multiplexed assays where a green/dark-green signal is required to contrast against standard red (Fast Red) or brown (DAB) counterstains.

The following table synthesizes quantitative and qualitative data regarding various Naphthol AS derivatives and their resulting signal characteristics[3]:

| Substrate Derivative | Diazonium Salt | Resulting Color | Signal Strength | Primary Application Modality |

| Naphthol AS-GR | Fast Blue BB | Green | Weak (+) | ISH / IHC / Fluorometric |

| Naphthol AS-MX | Fast Blue BB | Blue | Medium (++) | ISH / IHC |

| Naphthol AS-BI | Fast Blue BB | Violet | Medium (++) | ISH / IHC |

| Naphthol AS-MX | Fast Red TR | Red | Medium (++) | ISH / IHC |

| Naphthol AS-TR | Fast Red TR | Red | High (+++) | ISH / IHC |

Note: While Naphthol AS-GR yields a visually "weaker" chromogenic signal compared to AS-TR, its dual-modality nature (intense green fluorescence) makes it superior for highly sensitive fluorometric detection[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary cofactors, endogenous enzyme inhibitors, and control logic to guarantee that the observed signal is a direct result of the target phosphatase.

Protocol A: Dual-Modality Histochemical Detection of Alkaline Phosphatase (ALP)

This workflow is optimized for detecting ALP-conjugated antibodies in tissue sections or whole-mount in situ hybridization[4].

Step 1: Buffer Preparation (Causality: Optimization of Catalytic Environment)

-

Prepare Staining Buffer (SB8.2): 0.1 M Tris-HCl (pH 8.2), 0.1 M NaCl, 0.05 M MgCl₂.

-

Why: The pH of 8.2 is optimal for ALP activity. The addition of 0.05 M MgCl₂ is critical because Mg²⁺ acts as an essential structural cofactor for alkaline phosphatase, stabilizing the enzyme-substrate transition state[4].

Step 2: Endogenous Enzyme Blocking (Causality: Signal Specificity)

-

Add Levamisole to the buffer at a final concentration of 1–2 mM.

-

Why: Levamisole selectively inhibits endogenous alkaline phosphatases (with the exception of intestinal and placental isoforms). This ensures the resulting signal is exclusively derived from your exogenous reporter enzyme[4].

Step 3: Substrate & Salt Preparation (Causality: Stability & Solubility)

-

Solution A: Dissolve 5 mg of this compound in 100 µL of N,N-Dimethylformamide (DMF). Why: The substrate is highly lipophilic and will not dissolve directly in aqueous buffers.

-

Solution B: Dissolve 5 mg of Fast Blue BB (or Fast Blue BN) in 100 µL of DMF[5]. Why: Diazonium salts degrade rapidly in light and aqueous environments; they must be prepared fresh immediately before use.

Step 4: Incubation & Coupling

-

Dilute Solution A and Solution B into 10 mL of the SB8.2 buffer. Mix vigorously.

-

Incubate the tissue section in the dark at room temperature for 15–45 minutes.

-

Validation Check: Include a negative control slide incubated in buffer containing the diazonium salt but lacking the Naphthol AS-GR substrate. This validates that any color change is enzymatically driven and not non-specific tissue binding of the diazonium salt.

Step 5: Termination and Imaging

-

Wash the sample extensively in PBS containing 0.1% Tween-20 to stop the reaction and remove uncoupled diazonium salts.

-

Image via fluorescence microscopy (FITC channel for the green intermediate) or brightfield microscopy (for the dark green/blue azo-dye precipitate).

Self-validating workflow for dual-modality histochemical detection of phosphatases.

Protocol B: Fluorometric Assay for Acid Phosphatase (ACP)

For quantitative biochemical assays (e.g., measuring prostatic acid phosphatase in serum), the azo-coupling step is omitted to leverage the substrate's natural fluorescence.

-

Buffer: Prepare 0.1 M Acetate Buffer (pH 5.0). Why: Acid phosphatases require a low pH to maintain the protonation state of their active-site histidine residues[2].

-

Reaction: Combine 100 µL of biological sample with 900 µL of buffer containing 1 mM this compound.

-

Kinetic Read: Measure the increase in fluorescence (Excitation ~400 nm / Emission ~510 nm) over 30 minutes at 37°C.

-

Validation: Use Sodium Orthovanadate (a broad-spectrum phosphatase inhibitor) in a parallel control well. Complete suppression of fluorescence in this well confirms the signal is exclusively due to phosphatase-mediated hydrolysis.

Troubleshooting & Optimization Insights

-

Signal Diffusion (Blurry Staining): If the azo-dye precipitate appears diffuse rather than sharply localized, the coupling reaction is occurring too slowly. Solution: Increase the concentration of the diazonium salt to ensure the free Naphthol AS-GR is captured the moment it is cleaved.

-

High Background Fluorescence: Uncleaved this compound can exhibit trace auto-fluorescence if exposed to high temperatures or UV light during storage. Solution: Always store the lyophilized powder at -20°C and prepare working solutions fresh[1].

-

Precipitate in Working Solution: If the working solution becomes cloudy before application to the tissue, the Naphthol AS-GR has crashed out of solution. Solution: Ensure the substrate is fully dissolved in DMF or DMSO before dropwise addition to the aqueous buffer under constant vortexing[4].

References

-

MedChemExpress. "this compound disodium | Phosphatases Substrate". MedChemExpress Life Science Reagents. 1

-

Benchchem. "Naphthol AS phosphate | Alkaline Phosphatase Substrate". Benchchem Protocols. 2

-

National Institutes of Health (PMC). "Multi-target Chromogenic Whole-mount In Situ Hybridization for Comparing Gene Expression Domains in Drosophila Embryos". Journal of Visualized Experiments. 4

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 3. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 4. Multi-target Chromogenic Whole-mount In Situ Hybridization for Comparing Gene Expression Domains in Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Solubility and stability of Naphthol AS-GR phosphate in different buffers.

An In-Depth Technical Guide to the Solubility and Stability of Naphthol AS-GR Phosphate in Different Buffers

A Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility and stability of this compound. Given the limited direct literature on the "GR" variant, this guide synthesizes information from analogous Naphthol AS phosphate compounds and the fundamental principles of aryl phosphate chemistry. Our objective is to provide a robust framework for optimizing the use of this substrate in enzymatic assays and other applications. We will delve into the causality behind experimental choices, ensuring that the provided protocols are self-validating systems grounded in established scientific principles.

Understanding this compound: A Primer

This compound belongs to the family of Naphthol AS phosphates, which are widely used as histochemical substrates for the detection of phosphatase activity. The core structure consists of a naphthol moiety linked to a phosphate group. The "AS" designates that it is an anilide of 3-hydroxy-2-naphthoic acid, and "GR" likely specifies a particular substituent on the anilide ring, which influences its physicochemical properties.

The enzymatic reaction involves the cleavage of the phosphate group by a phosphatase, yielding an insoluble naphthol derivative. This product can then be coupled with a diazonium salt to produce a highly colored, insoluble azo dye at the site of enzyme activity. The success of such assays is critically dependent on the controlled solubility and stability of the this compound substrate in the chosen buffer system.

The Dichotomy of Solubility: A Balancing Act

The solubility of this compound in aqueous buffers is a nuanced challenge. The molecule possesses both hydrophobic (the naphthol and anilide rings) and hydrophilic (the phosphate group) characteristics.

2.1. Intrinsic Solubility and the Use of Organic Co-Solvents

Naphthol AS phosphates generally exhibit low intrinsic solubility in purely aqueous solutions. To overcome this, a common practice is to first dissolve the compound in a water-miscible organic solvent before preparing the final working solution in the desired buffer.

Table 1: Common Organic Co-Solvents for Naphthol AS Phosphates

| Co-Solvent | Properties | Typical Starting Concentration |

| Dimethylformamide (DMF) | Aprotic, polar | 10-50 mg/mL |

| Dimethyl sulfoxide (DMSO) | Aprotic, polar | 10-50 mg/mL |

| 2-Methoxyethanol (Methyl Cellosolve) | Protic, polar | 10-50 mg/mL |

Experimental Protocol: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Initial Dissolution: In a fume hood, add a small volume of the chosen organic co-solvent (e.g., DMF) to the powder.

-

Vortexing: Vortex thoroughly until the powder is completely dissolved. This may require gentle warming.

-

Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.

2.2. Influence of pH on Solubility

The ionization state of the phosphate group is pH-dependent. At neutral to alkaline pH, the phosphate group is deprotonated, increasing the molecule's overall negative charge and enhancing its solubility in aqueous media. Conversely, at acidic pH, the phosphate group is protonated, reducing its polarity and decreasing solubility.

The Criticality of Stability: Preventing Spontaneous Hydrolysis

The stability of the phosphate ester bond in this compound is paramount for minimizing non-enzymatic background signal in assays. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature.

3.1. pH-Dependent Hydrolysis

Aryl phosphate esters, including this compound, are susceptible to hydrolysis. The rate of this hydrolysis is highly pH-dependent. Generally, these esters exhibit greater stability at alkaline pH (typically pH 8.0-9.5). As the pH becomes more acidic, the rate of spontaneous hydrolysis increases, leading to the release of the naphthol product and a corresponding increase in background signal.

3.2. Temperature Effects

As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is crucial to prepare solutions fresh and keep them on ice, especially if the assay requires prolonged incubation times.

Buffer Selection: More Than Just pH Control

The choice of buffer system is a critical experimental parameter that extends beyond simply maintaining a constant pH. The chemical nature of the buffer components can directly impact substrate stability and enzyme activity.

Table 2: Comparison of Common Buffer Systems for Phosphatase Assays

| Buffer System | pH Range | Advantages | Potential Issues |

| Tris-HCl | 7.5 - 9.0 | Commonly used, good buffering capacity. | Temperature-dependent pH shifts. |

| Borate | 8.0 - 10.2 | Stable pH at higher ranges. | Can inhibit some enzymes. |

| Carbonate-Bicarbonate | 9.2 - 10.6 | Effective at high pH. | Can be sensitive to CO2 absorption. |

| Barbital | 6.8 - 9.2 | Historically used in histochemistry. | Controlled substance in some regions. |

Workflow for Buffer Selection and Optimization

Caption: Workflow for selecting an optimal buffer system.

Experimental Design for Assessing Solubility and Stability

To empirically determine the optimal buffer system for your specific application, a systematic approach is recommended.

5.1. Protocol for Assessing Solubility

-

Prepare a series of buffers with varying pH values (e.g., Tris-HCl at pH 7.5, 8.5, and 9.5).

-

Prepare a concentrated stock solution of this compound in DMF.

-

Add the stock solution dropwise to each buffer while vortexing to a final desired concentration (e.g., 1 mg/mL).

-

Visually inspect for any precipitation or turbidity.

-

For a quantitative measure, centrifuge the solutions and measure the absorbance of the supernatant at a wavelength where the naphthol product does not absorb. A higher absorbance indicates greater solubility.

5.2. Protocol for Assessing Stability

-

Prepare working solutions of this compound in the candidate buffers.

-

Incubate the solutions at the intended assay temperature for various time points (e.g., 0, 30, 60, 120 minutes).

-

At each time point, measure the amount of hydrolyzed naphthol product. This can be done by adding the diazonium salt and measuring the absorbance of the resulting azo dye.

-

Plot the background signal versus time for each buffer. The buffer with the slowest rate of increase in background signal is the most suitable.

Logical Relationship of Key Factors

Caption: Interplay of factors affecting assay performance.

Concluding Recommendations

-

Prioritize Alkaline Buffers: For optimal stability of this compound, buffer systems with a pH in the range of 8.0 to 9.5 are generally recommended.

-

Empirical Verification is Key: Due to the unique properties of the "GR" substituent, it is crucial to empirically validate the solubility and stability in your chosen buffer system.

-

Fresh is Best: Always prepare this compound working solutions fresh for each experiment to minimize the impact of spontaneous hydrolysis.

-

Control Your Controls: Include a "no enzyme" control in your assays to accurately measure the background signal resulting from non-enzymatic hydrolysis of the substrate.

By understanding the interplay of solubility, stability, and buffer choice, researchers can optimize their use of this compound, leading to more reliable and reproducible experimental outcomes.

References

-

Barka, T., & Anderson, P. J. (1962). Histochemical methods for acid phosphatase using hexazonium pararosanilin as coupler. The Journal of Histochemistry and Cytochemistry, 10(6), 741–753. [Link]

- Hayashi, M.,

Methodological & Application

Application Note: Naphthol AS-GR Phosphate for Green Chromogenic Detection in Immunohistochemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Multiplex Immunohistochemistry (IHC) and Multi-target Chromogenic In Situ Hybridization (MC-WISH)

Introduction & Core Principle

In advanced tissue diagnostics and drug development, resolving spatially overlapping protein expression domains requires highly contrasting chromogens. While 3,3'-Diaminobenzidine (DAB) and Fast Red are industry standards for singleplex assays, multiplexing demands orthogonal colorimetric systems. Naphthol AS-GR phosphate is a specialized, high-purity chromogenic substrate designed for the sensitive detection of Alkaline Phosphatase (AP) activity[1].

Unlike standard substrates, this compound functions as a substrate for both acid and alkaline phosphatases and is uniquely noted for producing an intense green precipitate or fluorescence upon enzymatic cleavage[2]. When paired with a specific diazonium salt (e.g., Fast Blue BB), it yields a distinct green signal that contrasts perfectly with brown (DAB) or red (Fast Red) chromogens, making it an indispensable tool for multiplex spatial biology[3].

The Simultaneous Azo-Dye Coupling Mechanism

The histochemical demonstration of phosphatase activity using Naphthol AS phosphates relies on a simultaneous azo-dye coupling reaction[1].

-

Enzymatic Hydrolysis: The AP enzyme (conjugated to your secondary antibody) cleaves the phosphate group from the colorless this compound substrate.

-

Azo-Coupling: This hydrolysis liberates a highly reactive, insoluble Naphthol AS-GR derivative. This intermediate immediately couples with a stable diazonium salt present in the buffer, forming a brightly colored, insoluble azo-dye precipitate at the exact site of the target antigen[1].

Biochemical workflow of this compound hydrolysis and azo-dye coupling.

Chromogenic Output & Substrate Selection

The selection of the Naphthol AS derivative and the corresponding diazonium salt strictly dictates the color and intensity of the final precipitate[1]. The following table summarizes quantitative and qualitative signal characteristics to aid in multiplex panel design[1],[3].

| Substrate Derivative | Diazonium Salt | Resulting Color | Relative Signal Strength | Application Fit |

| Naphthol AS-MX | Fast Red TR | Red | Medium (++) | Standard AP singleplex |

| Naphthol AS-MX | Fast Blue BB | Blue | Medium (++) | Contrast with DAB |

| Naphthol AS-BI | Fast Blue BB | Violet | Medium (++) | Contrast with Fast Red |

| Naphthol AS-GR | Fast Blue BB | Green | Weak to Medium (+) | High-contrast multiplexing |

| BCIP | NBT | Purple/Blue | Strong (+++) | High-sensitivity ISH |

Step-by-Step Protocol: Green Chromogenic Detection

This protocol details the optimal conditions for generating a stable green precipitate using this compound and Fast Blue BB[3].

Phase 1: Reagent Preparation

Field Insight: Both the substrate and the diazonium salt are highly hydrophobic and prone to spontaneous degradation in aqueous environments. Strict adherence to solvent and pH guidelines is critical.

-

Staining Buffer (SB8.2): Prepare 0.1 M Tris-HCl (pH 8.2), 0.1 M NaCl, 0.05 M MgCl₂, and 0.1% Tween-20.

-

Causality: While AP has an absolute pH optimum of ~9.5 (used for BCIP/NBT), the azo-coupling reaction with Fast Blue BB is highly unstable at extreme alkalinity. A pH of 8.2 provides the optimal thermodynamic balance between enzyme kinetics and diazonium salt stability[3]. MgCl₂ acts as an essential enzymatic cofactor.

-

-

Stock Solutions:

-

This compound Stock: Dissolve at 50 mg/mL in pure DMSO.

-

Fast Blue BB Stock: Dissolve at 50 mg/mL in pure DMF.

-

Causality: Dissolving these directly in aqueous buffers leads to micelle formation and precipitation. Organic solvents ensure complete solvation and prevent false-negative staining.

-

-

Working Staining Solution (Prepare Fresh):

-

Add Levamisole (1–2 mM final concentration) to the SB8.2 buffer.

-

Dilute the Fast Blue BB stock to 0.5 mg/mL in SB8.2.

-

Dilute the Naphthol AS-GR stock to 0.5 mg/mL in SB8.2.

-

Mix the two solutions 1:1 dropwise under constant vortexing (final concentration 0.25 mg/mL each)[3].

-

Critical Step: Filter the final mixture through a 0.2 µm syringe filter.

-

Causality: Unreacted diazonium salts can spontaneously crystallize. Filtration removes micro-precipitates that would otherwise bind non-specifically to the tissue, causing false-positive background speckling.

-

Phase 2: Tissue Incubation

-

Equilibration: Following secondary antibody incubation, wash slides 3× 5 min in TBS-T, then equilibrate in SB8.2 buffer for 10 minutes.

-

Causality: Transitioning directly from a neutral wash buffer (pH 7.4) to the staining buffer can cause localized pH gradients, leading to uneven chromogenic development.

-

-

Chromogenic Development: Apply the filtered Working Staining Solution to the tissue sections. Incubate in the dark at room temperature for 15–60 minutes.

-

Causality: Fast Blue BB is highly photosensitive. Exposure to ambient light during prolonged incubation will cause the diazonium salt to degrade into a brownish background artifact, masking the green signal.

-

-

Monitoring: Check slides every 10 minutes under a brightfield microscope until a distinct green precipitate is visible at the target antigen sites.

Phase 3: Stopping and Mounting

-

Termination: Stop the reaction by washing the slides extensively in distilled water (dH₂O) for 3× 5 minutes.

-

Causality: Water dilutes the substrate and drops the ion concentration, instantly halting AP activity.

-

-

Mounting: Counterstain with Nuclear Fast Red (avoid Hematoxylin if it visually clashes with the green signal), and mount using an aqueous mounting medium (e.g., glycerol-based).

-

Causality: The green azo-dye precipitate formed by Naphthol AS-GR and Fast Blue BB is highly soluble in organic solvents. Routine dehydration through graded ethanol and xylene will completely dissolve the signal, yielding false-negative results.

-

Protocol Self-Validation & Quality Control

To ensure this protocol operates as a self-validating system, researchers must evaluate the following checkpoints during every run:

-

Validation Checkpoint 1 (Reagent Integrity): Before applying to the tissue, the Working Staining Solution should be pale yellow or clear. If the solution turns green or cloudy in the tube prior to tissue contact, the Fast Blue BB has auto-decomposed or reacted with contaminants. Discard and remake.

-

Validation Checkpoint 2 (Endogenous AP Blockade): A negative control slide (processed without the primary antibody) must show zero green signal. If green background is present, endogenous tissue AP was not fully inhibited. The Levamisole concentration must be increased, or an alternative blocking method (e.g., 0.1 N HCl or 20% acetic acid pre-treatment) must be employed.

-

Validation Checkpoint 3 (Mounting Media Compatibility): If the green signal is clearly visible under the microscope in the aqueous wash buffer but disappears after coverslipping, the mounting medium likely contained trace organic solvents. Switch strictly to a validated aqueous mountant.

References

-

Title : Multi-target Chromogenic Whole-mount In Situ Hybridization for Comparing Gene Expression Domains in Drosophila Embryos Source : PMC (NIH) URL :[Link]

Sources

Application Note: High-Resolution Alkaline Phosphatase Detection in Cultured Cells Using Naphthol AS-GR Phosphate

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Type: Technical Guide & Validated Protocols

Introduction

Alkaline Phosphatase (ALP) is a critical biomarker in cell biology, widely utilized for tracking osteogenesis, characterizing pluripotent stem cells, and serving as a reporter in enzyme-linked immunosorbent assays (ELISAs) and immunocytochemistry. While standard substrates like Naphthol AS-MX or BCIP/NBT are commonplace, Naphthol AS-GR phosphate (CAS: 100929-51-9) offers a distinct, dual-modality advantage.

Mechanistic Insights & Causality

To design a self-validating experimental system, one must understand the thermodynamic and chemical causality driving the assay.

This compound is synthesized as a water-soluble disodium salt. In its phosphorylated state, the molecule is sterically hindered from interacting with diazonium salts and exhibits minimal fluorescence. When introduced to an alkaline environment (pH 8.5–9.0), ALP catalyzes the hydrolysis of the phosphate ester bond.

This cleavage triggers two potential detection pathways:

-

Fluorometric Modality: The liberated Naphthol AS-GR derivative undergoes a structural rearrangement that highly favors photon emission upon UV/Vis excitation, yielding an intense green fluorescence [1][4].

-

Chromogenic Modality (Azo-Coupling): The free Naphthol AS-GR is highly hydrophobic. Before it can diffuse away from the enzymatic site, it undergoes a rapid electrophilic aromatic substitution with a co-incubated diazonium salt (such as Fast Blue B or Variamine Blue). This simultaneous azo-coupling forms a dense, insoluble green precipitate, ensuring pinpoint spatial resolution of the enzyme's location[2][3].

Reaction Pathway Visualization

Mechanistic pathway of this compound hydrolysis and dual-modality detection.

Quantitative Substrate Comparison

Selecting the correct Naphthol AS derivative is dictated by the optical requirements of your assay. The table below summarizes how Naphthol AS-GR compares to other standard substrates, providing a rationale for its selection in multiplexed environments where red or blue channels are already occupied by other markers [3].

| Substrate | Preferred Diazonium Salt | Reaction Modality | Output Signal | Primary Application |

| This compound | Fast Blue B / Variamine Blue | Chromogenic & Fluorometric | Green Precipitate / Fluorescence | High-contrast multiplexing, dual-modality |

| Naphthol AS-MX Phosphate | Fast Red TR | Chromogenic | Red Precipitate | Standard brightfield IHC / ICC |

| Naphthol AS-BI Phosphate | Fast Blue BB | Chromogenic | Violet/Blue Precipitate | High-resolution spatial mapping |

| 4-MUP | N/A | Fluorometric Only | Blue Fluorescence | Liquid-phase microplate assays |

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary controls to ensure that the observed signal is a direct result of ALP activity and not an artifact of un-dissolved reagents or autofluorescence.

Protocol A: In Situ Chromogenic Detection (Azo-Dye Coupling)

Objective: High-resolution spatial mapping of endogenous ALP in adherent cell cultures (e.g., differentiating osteoblasts).

Reagent Preparation:

-

Buffer: Prepare 0.1 M Tris-HCl, pH 9.0. Supplement with 2 mM MgCl₂. (Causality: Mg²⁺ is a critical enzymatic cofactor for ALP; its inclusion maximizes catalytic turnover).

-

Substrate Stock: Dissolve 10 mg of this compound in 1 mL of N,N-Dimethylformamide (DMF). (Causality: DMF prevents premature aqueous hydrolysis during storage).

-

Working Solution (Prepare immediately before use):

-

To 10 mL of the Tris-HCl buffer, add 5 mg of Fast Blue B salt. Vortex until dissolved.

-

Add 100 µL of the this compound stock.

-

Critical Step: Filter the entire solution through a 0.22 µm syringe filter. (Causality: Un-dissolved diazonium crystals will settle on the cells, creating false-positive background precipitates).

-

Step-by-Step Methodology:

-

Washing: Aspirate culture media and wash adherent cells gently 3× with PBS.

-

Fixation: Apply 4% Paraformaldehyde (PFA) in PBS for exactly 1–2 minutes at room temperature. Wash 3× with PBS immediately. (Causality: Prolonged fixation denatures the ALP active site. A brief fixation cross-links structural proteins to keep cells intact while preserving enzymatic viability).

-

Inhibitor Control (Optional but Recommended): To validate signal specificity, treat a control well with 1 mM Levamisole. (Causality: Levamisole is a potent inhibitor of endogenous tissue ALP. If the signal persists in this well, it is an artifact, not true enzymatic activity).

-

Incubation: Add enough Working Solution to cover the cell monolayer. Incubate at room temperature in the dark for 15–30 minutes.

-

Monitoring: Observe periodically under a brightfield microscope. Stop the reaction when a distinct green granular precipitate is visible at the target sites.

-

Termination: Aspirate the working solution and wash 3× with PBS to halt the azo-coupling reaction. Counterstain with DAPI or Hematoxylin if desired.

Protocol B: Direct Fluorometric Microplate Assay

Objective: Quantitative kinetic analysis of ALP activity in cell lysates.

Step-by-Step Methodology:

-

Lysis: Lyse cultured cells using a non-denaturing buffer (e.g., 1% Triton X-100 in 0.1 M Tris-HCl, pH 8.0). Centrifuge at 10,000 × g for 5 minutes to pellet debris.

-

Assay Setup: In a black, flat-bottom 96-well microplate, add 10 µL of cell lysate per well.

-

Reaction Initiation: Add 90 µL of 1 mM this compound (diluted in 0.1 M Tris-HCl, pH 9.0, 2 mM MgCl₂) to each well.

-

Kinetic Read: Immediately place the plate in a fluorescence microplate reader. Read kinetically for 30 minutes at 37°C using Excitation ~400 nm and Emission ~520 nm. (Causality: Kinetic reads allow the calculation of the maximum reaction velocity (

), preventing the data skew that occurs in endpoint assays if the substrate becomes depleted).

Troubleshooting & Optimization

-

High Background / Non-Specific Precipitation: Always filter the working chromogenic solution. Diazonium salts are notoriously unstable and prone to spontaneous precipitation. Prepare the working solution fresh and protect it from light.

-

Weak Signal in Chromogenic Assay: Ensure the pH of the Tris buffer is strictly maintained at 9.0. The azo-coupling reaction and the ALP hydrolysis are both highly pH-dependent. A drop in pH will exponentially decrease the reaction rate.

-

Loss of Fluorescence: Naphthol AS-GR is sensitive to photobleaching. Ensure that fluorometric assays are conducted in opaque black plates and that incubation steps are performed in the dark.

References

-

Vaughan A, Guilbault GG, Hackney D. Fluorometric methods for analysis of acid and alkaline phosphatase. Anal Chem. 1971;43(6):721-724. URL:[Link]

-

Koch B, Eberhardt B, Westerhausen M. Azure B-Eosin APAAP Staining: a Method for Simultaneous Hematological and Immunological Cell Analysis. Biotechnic & Histochemistry. 1995;70(5):267-270. URL:[Link]

Application Note: Naphthol AS-GR Phosphate Staining on Paraffin-Embedded vs. Frozen Sections

Target Audience: Researchers, Histopathologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary and Mechanistic Foundations

Naphthol AS-GR phosphate (often supplied as a disodium salt, CAS 100929-51-9) is a highly sensitive, dual-purpose chromogenic and fluorogenic substrate utilized for the detection of both acid and alkaline phosphatases (ACP and ALP)[1]. Upon enzymatic hydrolysis, it yields an intensely colored, highly insoluble dark green precipitate when coupled with specific diazonium salts[2], making it an exceptional tool for high-contrast histochemical and immunohistochemical (IHC) multiplexing.

The Biochemical Causality of the Azo-Dye Method

The fundamental principle of this compound staining relies on a simultaneous azo-dye coupling reaction[3].

-

Hydrolysis: The target phosphatase cleaves the phosphate group from the substrate, generating a localized, insoluble Naphthol AS-GR intermediate.

-

Coupling: This intermediate immediately reacts with a co-incubated diazonium salt (e.g., Fast Blue BB, Fast Red TR, or Variamine Blue)[4].

-

Precipitation: The reaction forms a highly stable, insoluble green azo dye precisely at the site of enzyme activity.

Biochemical mechanism of this compound cleavage and azo dye coupling.

Causality in Tissue Processing: Frozen vs. FFPE Sections

The choice between Formalin-Fixed Paraffin-Embedded (FFPE) and frozen sections dictates the source of the phosphatase being detected. This is driven by the thermodynamics and chemical realities of tissue processing.

-

Frozen Sections (Endogenous Activity): Cryosectioning followed by mild fixation (e.g., cold acetone) preserves the delicate tertiary structure of the enzyme's catalytic pocket. This method is mandatory when the goal is to map endogenous alkaline or acid phosphatase activity within the tissue microenvironment.

-

FFPE Sections (Exogenous Activity): The process of paraffin embedding destroys endogenous enzyme activity. Dehydration in graded ethanols removes the protein hydration shell, xylene extracts stabilizing lipids, and infiltration with molten paraffin (56–60°C) irreversibly denatures endogenous phosphatases. Therefore, FFPE sections are exclusively used when this compound is applied to detect exogenous phosphatases—such as Alkaline Phosphatase (AP)-conjugated secondary antibodies or APAAP (Alkaline Phosphatase Anti-Alkaline Phosphatase) complexes in immunohistochemistry[4].

Workflow comparison for this compound staining in frozen vs. FFPE sections.

Quantitative & Qualitative Method Comparison

To guide experimental design, the following table synthesizes the operational parameters and quantitative expectations for both tissue processing modalities.

| Parameter | Frozen Sections (Cryo) | FFPE Sections |

| Primary Utility | Mapping endogenous ALP/ACP activity | Exogenous AP detection (IHC/ISH) |

| Fixation Method | Cold Acetone (4°C) or 4% PFA (brief) | 10% Neutral Buffered Formalin (NBF) |

| Enzyme Source | Endogenous tissue phosphatases | AP-conjugated antibodies / APAAP |

| Optimal pH | pH 5.0 (ACP) or pH 9.0 (ALP) | pH 8.2 – 9.0 (Exogenous AP) |

| Signal Localization | Diffuse to moderate precision | High precision (antigen-driven) |

| Inhibitor Additive | None (unless isolating isoenzymes) | Levamisole (blocks residual endogenous AP) |

| Morphology Preservation | Fair to Good | Excellent |

Validated Experimental Protocols

To ensure a self-validating system, both protocols include mandatory internal controls.

Protocol A: Endogenous Phosphatase Detection in Frozen Sections

Designed to preserve the active site of endogenous enzymes.

1. Tissue Preparation & Fixation:

-

Cut 5–8 µm sections using a cryostat and mount on positively charged slides.

-

Fix immediately in pre-chilled Acetone (4°C) for 10 minutes. Causality: Acetone precipitates proteins and permeabilizes membranes without cross-linking the enzyme's catalytic residues.

-

Air dry for 5 minutes, then wash 3× in TBS (Tris-Buffered Saline).

2. Substrate Preparation (Prepare Fresh):

-

For Alkaline Phosphatase (ALP): Dissolve 5 mg this compound[1] in 0.5 mL N,N-Dimethylformamide (DMF). Add to 50 mL of 0.1 M Tris-HCl buffer (pH 9.0). Add 25 mg of Fast Blue BB or Variamine Blue salt[4]. Filter through a 0.45 µm syringe filter.

-

For Acid Phosphatase (ACP): Dissolve substrate in DMF as above, but add to 50 mL of 0.1 M Acetate buffer (pH 5.0)[3].

3. Incubation & Development:

-

Incubate slides in the filtered substrate solution at 37°C in a humidified chamber.

-

Monitor color development under a microscope (typically 15–45 minutes). Stop the reaction by immersing in distilled water when a dark green precipitate is clearly visible.

4. Counterstaining & Mounting:

-

Counterstain with Nuclear Fast Red for 2 minutes (avoid blue/green counterstains like Hematoxylin to maintain high visual contrast).

-

Mount using an aqueous mounting medium . Causality: Azo dyes are soluble in organic solvents; using xylene-based permanent mounting media will strip the green signal.

Protocol B: Exogenous AP Detection (APAAP/IHC) in FFPE Sections

Designed to detect specific antigens using an AP-conjugated secondary system.

1. Deparaffinization & Antigen Retrieval:

-

Bake slides at 60°C for 30 minutes.

-

Clear in Xylene (3 × 5 mins), rehydrate through graded ethanols (100%, 95%, 70%) to distilled water.

-

Perform Heat-Induced Epitope Retrieval (HIER) using Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) based on primary antibody requirements.

2. Blocking & Antibody Incubation:

-

Block with 5% normal serum for 30 minutes.

-

Incubate with the primary antibody (e.g., targeting CD markers)[4] overnight at 4°C. Wash 3× in TBST.

-

Incubate with an AP-conjugated secondary antibody or utilize the APAAP complex method[4] for 45 minutes at room temperature. Wash 3× in TBST.

3. Substrate Incubation (Self-Validating Step):

-

Critical Addition: Add 1 mM Levamisole to the this compound working solution (prepared as in Protocol A, pH 9.0). Causality: Levamisole selectively inhibits any surviving endogenous alkaline phosphatase without affecting the exogenous calf intestinal AP conjugated to the antibody, ensuring zero background noise.

-

Incubate for 10–30 minutes at room temperature.

4. Counterstaining & Mounting:

-

Rinse in distilled water, counterstain with Nuclear Fast Red, and coverslip with an aqueous mounting medium.

Troubleshooting & Optimization (E-E-A-T Insights)

Issue: Weak or No Green Signal

-

Frozen Sections: The tissue may have been over-fixed or allowed to thaw during transit, degrading endogenous enzymes. Ensure rapid freezing in OCT and strict adherence to cold acetone fixation.

-

FFPE Sections: The AP-conjugate may be degraded. Verify the secondary antibody system with a known positive control tissue. Ensure the this compound was completely dissolved in DMF before adding to the aqueous buffer; premature precipitation ruins the reaction.

Issue: High Background / Non-Specific Staining

-

FFPE Sections: Failure to add Levamisole to the substrate buffer. Endogenous AP in tissues like kidney, liver, or intestine will react with the substrate if not blocked.

-

Both: The diazonium salt has degraded. Diazonium salts are highly sensitive to light and moisture. Always store desiccated at -20°C and prepare the working solution immediately before use[3].

Issue: Signal Fades Post-Mounting

-

Causality: The user applied a xylene- or toluene-based mounting medium. The azo dye formed by this compound is strictly incompatible with organic solvents. Slides must be mounted exclusively with aqueous media (e.g., glycerol-gelatin).

References

-

MedChemExpress. this compound disodium | Phosphatases Substrate. Retrieved from:[1]

-

Sigma-Aldrich. this compound 100929-51-9. Retrieved from:[2]

-

Benchchem. Naphthol AS phosphate | Alkaline Phosphatase Substrate. Retrieved from:[3]

-

PubMed (Biotech Histochem). Azure B-eosin APAAP staining: a method for simultaneous hematological and immunological cell analysis. Koch B, Eberhardt B, Westerhausen M. (1995). Retrieved from:[4]

Sources

Preparation of Naphthol AS-GR phosphate working solution for histochemistry.

Application Note: Preparation and Use of Naphthol AS-GR Phosphate for Enzyme Histochemistry

Abstract & Introduction

This compound (CAS: 100929-51-9) is a premium histochemical substrate belonging to the "AS" (Acid-Soluble) class of naphthol derivatives. Unlike its counterparts (AS-TR, AS-MX) which typically yield red azo dyes, Naphthol AS-GR is distinguished by its ability to produce a highly insoluble, deep green reaction product when coupled with specific diazonium salts (e.g., Fast Blue BB).

This insolubility is the defining "Expertise" factor for this substrate: it prevents the diffusion of the reaction product (crystallization artifact) away from the enzyme site, making it superior for high-resolution localization in lipid-rich tissues (e.g., brain, adipocytes) or bone marrow smears where other dyes may leach.

This guide details the preparation of the working solution and the staining protocols for Acid Phosphatase (ACP) —specifically for Tartrate-Resistant Acid Phosphatase (TRAP) in osteoclasts—and Alkaline Phosphatase (ALP) .

Mechanism of Action

The staining principle relies on the Simultaneous Coupling Azo Dye Method .[1] The reaction proceeds in two synchronized steps:

-

Enzymatic Hydrolysis: The phosphatase enzyme (ACP or ALP) cleaves the phosphate group from the this compound substrate.[1][2]

-

Azo Coupling: The liberated Naphthol AS-GR moiety immediately reacts with a diazonium salt present in the buffer (the coupler) to form an insoluble azo dye precipitate at the site of activity.

Figure 1: Reaction mechanism. The enzyme hydrolyzes the substrate, releasing the naphthol moiety which couples with the diazonium salt to precipitate the chromogen.[1][2][3]

Critical Materials & Reagent Preparation

To ensure reproducibility, reagents must be prepared with precision. The disodium salt form of Naphthol AS-GR is water-soluble (up to 50 mg/mL), but for histochemical stability, we recommend an organic co-solvent for the stock.

Table 1: Key Reagents

| Component | Specification | Function | Storage |

| Substrate | This compound (Disodium Salt) | Enzyme Substrate | -20°C (Desiccated) |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilizer | RT (Fume Hood) |

| Coupler | Fast Blue BB Salt (Zinc chloride double salt) | Azo Coupler (Green/Blue) | 4°C (Dark) |

| Alt. Coupler | Hexazotized Pararosaniline | Azo Coupler (Red) | Freshly Prepared |

| Buffer (ACP) | Acetate Buffer (0.1M, pH 5.0 - 5.2) | Acidic Environment | 4°C |

| Buffer (ALP) | Tris-HCl or Veronal Acetate (0.1M, pH 9.1) | Alkaline Environment | 4°C |

Stock Solution Preparation (Stable for 2-3 months at -20°C)

-

Weigh 10 mg of this compound.

-

Dissolve in 1.0 mL of N,N-Dimethylformamide (DMF).

-

Note: While the disodium salt is water-soluble, DMF ensures rapid dispersion into the buffer without precipitation shock.

-

Protocol 1: Acid Phosphatase (Leukocyte & TRAP Staining)

Application: Identification of osteoclasts (TRAP positive) and differentiation of leukocytes. Target pH: 5.0 – 5.2

Experimental Workflow

Figure 2: Step-by-step workflow for Acid Phosphatase staining.

Step-by-Step Procedure

-

Working Solution Preparation (Prepare Fresh):

-

Buffer: Measure 50 mL of Acetate Buffer (0.1M, pH 5.0).

-

Substrate: Add 0.5 mL of Naphthol AS-GR Stock Solution (dissolved in DMF). Mix well.

-

Coupler: Add 30-40 mg of Fast Blue BB Salt.

-

Critical Step: Shake vigorously for 30 seconds.

-

-

Filtration: Filter strictly through Whatman #1 filter paper directly into the staining jar.

-

Why? Diazonium salts often contain insoluble zinc stabilizers. Filtration prevents needle-like artifacts on the slide.

-

-

(Optional for TRAP): Add 375 mg L(+)-Tartaric Acid (Final conc. ~50mM) to inhibit non-osteoclastic acid phosphatase.

-

-

Staining:

-

Incubate slides at 37°C for 45 to 60 minutes .

-

Tip: Protect from bright light, as diazonium salts are photosensitive.

-

-

Differentiation:

-

Rinse thoroughly in distilled water (3 changes, 2 minutes each).

-

-

Counterstain:

-

Stain nuclei with Nuclear Fast Red (5 minutes) or Methyl Green.

-

Avoid Hematoxylin if the blue/purple color interferes with the green reaction product.

-

-

Mounting:

-

Use an Aqueous Mounting Medium (e.g., Glycerol gelatin).

-

Warning: Do not dehydrate with alcohol or xylene; the azo dye may be soluble in organic solvents.[2]

-

Result: Sites of Acid Phosphatase activity appear Green to Green-Blue . Nuclei appear Red (if counterstained).

Protocol 2: Alkaline Phosphatase

Application: Vascular endothelium, brush borders of kidney/intestine. Target pH: 9.0 – 9.2

-

Working Solution Preparation:

-

Staining:

-

Incubate at 37°C for 15 to 30 minutes (ALP is generally faster than ACP).

-

-

Post-Processing:

-

Rinse, counterstain (Nuclear Fast Red), and mount in aqueous medium.

-

Result: Enzyme activity yields a Brilliant Green precipitate.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Weak Staining | Old Diazonium Salt | Fast Blue BB decomposes with moisture. Use fresh salt; solution should be yellow/brown, not dark black/tarry. |

| High Background | pH Drift or Over-incubation | Check pH immediately before adding slides. Reduce incubation time. |

| Crystals on Slide | Poor Filtration | Filter the working solution directly onto the slides or into the jar. Do not let it sit for hours. |

| Diffusion (Fuzzy) | Lipid Solubility | Naphthol AS-GR is chosen for insolubility, but avoid xylene. Ensure aqueous mounting.[2][4][5] |

| No "Green" Color | Wrong Coupler | If using Hexazotized Pararosaniline, the color will be Red. Ensure Fast Blue BB is used for Green. |

References

-

Sigma-Aldrich. this compound disodium salt Product Specification.[6]Link

-

BenchChem. Application Notes and Protocols for Naphthol AS-TR Phosphate (Analogous Chemistry).Link

- Pearse, A.G.E.Histochemistry: Theoretical and Applied. Vol 2. Churchill Livingstone. (Standard Text on Azo Dye Coupling).

- Burstone, M.S. (1962). Enzyme Histochemistry and Its Application in the Study of Neoplasms. Academic Press.

Sources

- 1. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medichem-me.com [medichem-me.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 6. This compound 100929-51-9 [sigmaaldrich.com]

Optimizing Naphthol AS-GR Phosphate Assays: A Guide to Incubation Time and Temperature

Introduction: The Critical Role of Incubation Parameters in Phosphatase Assays

The precise measurement of phosphatase activity is fundamental to numerous areas of life science research, from elucidating signal transduction pathways to high-throughput drug screening. Naphthol AS-GR phosphate stands out as a versatile substrate for these assays, amenable to both colorimetric and fluorometric detection methods. The enzymatic hydrolysis of this compound by phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP), yields a naphthol derivative. This product can be quantified by its intrinsic fluorescence or, in a colorimetric approach, by its reaction with a diazonium salt to produce a colored precipitate.[1][2]

The accuracy and sensitivity of these assays are critically dependent on the reaction conditions, with incubation time and temperature being paramount. These parameters directly influence the rate of the enzymatic reaction and, consequently, the amount of product generated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal incubation time and temperature for this compound-based phosphatase assays, ensuring reliable and reproducible results.

The Enzymatic Reaction and Its Dependencies

The core of the this compound assay is an enzyme-catalyzed hydrolysis reaction. Understanding the factors that govern the rate of this reaction is essential for proper assay design and optimization.

The Reaction Mechanism

The enzymatic assay using this compound follows a two-step principle for colorimetric detection, while for fluorometric detection, it is a single enzymatic step.

Caption: Reaction scheme for this compound assay.

Influence of Temperature

Temperature exerts a dual effect on enzyme activity. Initially, an increase in temperature enhances the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. However, beyond an optimal temperature, the enzyme begins to denature, losing its three-dimensional structure and catalytic activity. This results in a sharp decline in the reaction rate. For many mammalian alkaline phosphatases, the optimal temperature is around 37°C, though this can vary depending on the enzyme source.[3][4] For instance, a study on rabbit liver alkaline phosphatase reported an optimal temperature of 45°C.[4] Histochemical protocols often recommend a range of 18-26°C to balance signal development and enzyme stability.[5]

Influence of Incubation Time

The amount of product formed is directly proportional to the incubation time, provided the reaction rate remains linear. Linearity is maintained as long as the substrate is not depleted and the enzyme remains stable. Extended incubation times can lead to substrate limitation, product inhibition, or enzyme denaturation, causing the reaction rate to plateau. Therefore, it is crucial to select an incubation time that falls within the linear range of the assay. Typical incubation times for similar Naphthol AS substrates range from 15 to 60 minutes for alkaline phosphatase and 30 to 120 minutes for acid phosphatase assays.[6][7]

Experimental Protocols for Optimization

The optimal incubation time and temperature for a this compound assay are best determined empirically. The following protocols provide a systematic approach to optimizing these parameters.

General Reagents and Equipment

-

This compound Solution: Prepare a stock solution (e.g., 10 mg/mL) in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Assay Buffer:

-

Phosphatase Enzyme: A purified enzyme or a biological sample containing the enzyme of interest.

-

Diazonium Salt Solution (for colorimetric detection): e.g., Fast Blue RR salt or Fast Red TR salt, prepared fresh in the assay buffer.

-

Stop Solution (optional): e.g., 3 M NaOH for endpoint assays.

-

Instrumentation:

Protocol 1: Optimization of Incubation Temperature

This protocol aims to identify the temperature at which the phosphatase exhibits maximum activity.

Caption: Workflow for optimizing incubation temperature.

Methodology:

-

Prepare the Reaction Mixture: In a single tube, prepare a master mix containing the assay buffer, this compound, and the phosphatase enzyme at their predetermined concentrations.

-

Aliquot: Distribute equal volumes of the reaction mixture into multiple tubes or wells of a microplate.

-

Incubation: Place the tubes/plates at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for a fixed incubation time. This time should be chosen based on preliminary experiments to be within the linear range of the reaction.

-

Stop the Reaction: For endpoint assays, add a stop solution to each tube/well simultaneously. For kinetic assays, the measurement is taken continuously.

-

Detection:

-

Colorimetric: If using a diazonium salt, add it to the reaction mixture and measure the absorbance at the appropriate wavelength.

-

Fluorometric: Measure the fluorescence at the optimal excitation and emission wavelengths.

-

-

Data Analysis: Plot the measured absorbance or fluorescence against the incubation temperature. The temperature that yields the highest signal corresponds to the optimal incubation temperature for that specific assay.

| Temperature (°C) | Enzyme Activity (Units) |

| 25 | 0.85 |

| 30 | 1.20 |

| 37 | 1.55 |

| 42 | 1.30 |

| 50 | 0.65 |

| Table 1: Example data for temperature optimization. |

Protocol 2: Optimization of Incubation Time

This protocol is designed to determine the time frame during which the reaction rate is linear.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Optimum Temperature Of Alkaline Phosphatase [sciencing.com]

- 4. academicjournals.org [academicjournals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. exceldiag.com [exceldiag.com]

- 9. Naphthol AS-TR phosphate disodium salt [cogershop.com]

Fluorogenic detection of phosphatase activity using Naphthol AS-GR phosphate.

An Application and Protocol Guide

Fluorogenic Detection of Phosphatase Activity Using Naphthol AS-GR Phosphate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the detection of phosphatase activity using this compound, a versatile fluorogenic substrate. Phosphatases are critical enzymes involved in a myriad of cellular processes, and their activity is a key indicator in various fields of research and diagnostics. This document details the underlying principle of the assay, which involves the enzymatic hydrolysis of the non-fluorescent this compound to yield a highly fluorescent product with an intense green emission. We present validated, step-by-step protocols for two primary applications: the in situ localization of phosphatase activity in cells and tissues, and a quantitative, solution-based assay suitable for high-throughput screening. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, offers robust troubleshooting solutions, and ensures scientific integrity through authoritative citations.

Principle of the Method

The detection of phosphatase activity using this compound is a direct and sensitive enzymatic assay. This compound is a synthetic substrate that is essentially non-fluorescent. In the presence of phosphatases, such as acid or alkaline phosphatases, the terminal phosphate group is hydrolyzed.[1][2] This enzymatic cleavage releases the corresponding naphthol derivative, Naphthol AS-GR, a molecule that exhibits intense green fluorescence upon excitation.[1][2]

The rate of fluorescent product formation is directly proportional to the phosphatase activity in the sample. This allows for both qualitative visualization of enzyme localization within cellular compartments or tissues and quantitative measurement of enzyme kinetics in solution.